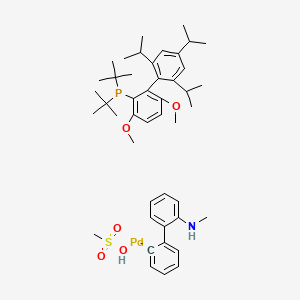

Methanesulfonato(Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)

Description

Methanesulfonato(Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) (CAS: 1980785-05-4) is a palladium(II) complex widely employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its molecular formula is C₄₅H₆₄NO₅PPdS (MW: 868.45), featuring a sterically bulky di-tert-butylphosphine ligand with triisopropyl and dimethoxy substituents, paired with a 2'-methylamino-1,1'-biphenyl moiety . This ligand architecture stabilizes the palladium center, enhancing catalytic turnover and substrate scope. The compound is stored under inert atmospheres at 2–8°C due to its sensitivity to light and oxygen .

Properties

Molecular Formula |

C45H65NO5PPdS- |

|---|---|

Molecular Weight |

869.5 g/mol |

IUPAC Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

InChI |

InChI=1S/C31H49O2P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15-21H,1-14H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

SQWZMMXQINVGGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phosphine Ligand

- The ligand is synthesized via a multi-step process starting from biphenyl derivatives.

- The 2',4',6'-triisopropyl-3,6-dimethoxybiphenyl moiety is prepared through selective alkoxylation and isopropylation reactions on biphenyl intermediates.

- The di-tert-butylphosphino group is introduced by lithiation of the biphenyl intermediate followed by reaction with di-tert-butylchlorophosphine.

- The process requires strict inert atmosphere conditions (argon or nitrogen) to prevent oxidation of the phosphine.

- Purification is typically achieved by recrystallization or chromatography under anhydrous conditions.

Preparation of the Palladium Complex

- The palladium precursor is often a palladium(II) source such as palladium(II) acetate or palladium(II) chloride complexed with labile ligands.

- The 2'-methylamino-1,1'-biphenyl-2-yl ligand is coordinated to palladium via ligand exchange or direct complexation, forming a stable palladium(II) intermediate.

- The phosphine ligand synthesized in 3.1 is then introduced to the palladium center under controlled temperature (often room temperature to mild heating) to form the palladium-phosphine complex.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Biphenyl derivative + isopropyl bromide + base | 2',4',6'-triisopropyl-3,6-dimethoxybiphenyl intermediate |

| 2 | Lithiation + di-tert-butylchlorophosphine | Di-tert-butylphosphino biphenyl ligand |

| 3 | Pd(II) precursor + 2'-methylamino-1,1'-biphenyl-2-yl ligand | Pd(II) complex intermediate |

| 4 | Addition of phosphine ligand | Pd(II)-phosphine complex |

| 5 | Reaction with methanesulfonic acid | Final methanesulfonato Pd(II) complex |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Atmosphere | Inert (argon or nitrogen) |

| Temperature | Generally 0°C to 50°C depending on step |

| Solvents | Anhydrous THF, dichloromethane, toluene |

| Purification | Recrystallization, inert atmosphere chromatography |

| Reaction Time | Several hours per step (varies) |

| Key Precursors | Biphenyl derivatives, di-tert-butylchlorophosphine, Pd(II) salts, methanesulfonic acid |

| Safety Considerations | Phosphines are air-sensitive; methanesulfonic acid is corrosive |

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is primarily used in cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The reactions are typically carried out in the presence of a solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere .

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Here's an overview of the applications of the chemical compound "Methanesulfonato(Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)", based on available research:

Nomenclature and Identifiers

- Chemical Name : Methanesulfonato(Di-tert-butyl(2',4',6'-triispropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) .

- Other Names : Several alternative names are associated with this compound, including tBuBrettPhos Pd G4 .

- CAS Registry Number : 1980785-05-4 .

Scientific Research Applications

While the provided search results do not offer explicit case studies or comprehensive data tables detailing the applications of this specific palladium complex, they do shed light on its potential use.

- As a Catalyst : The compound is identified as a catalyst . This suggests its potential application in chemical reactions to facilitate specific transformations.

- Anticancer Activity : Palladium(II) complexes, in general, exhibit anticancer activity . Research indicates that new Palladium(II) complexes may offer a novel class of chemopreventive compounds for anticancer therapy .

- Cytotoxicity Studies : Studies have explored the cytotoxic effects of newly synthesized Palladium(II) complexes on human gastric carcinoma, esophageal squamous cell carcinoma, and hepatocellular carcinoma cell lines . These complexes can induce G2/M phase arrest in AGS and HepG2 cell lines and S phase arrest in the Kyse-30 cell line .

- Related Palladium Complexes : Research on related palladium complexes shows they have been tested against human breast tumor cell lines . One complex was found to be more active than cisplatin against MCF-7 cells .

Mechanism of Action

The mechanism of action for Methanesulfonato(Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves the formation of a palladium complex that facilitates the oxidative addition of aryl halides. This is followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and analogous palladium complexes:

Key Findings

Steric and Electronic Effects: The target compound's triisopropyl and dimethoxy groups provide enhanced steric shielding, reducing palladium aggregation while maintaining reactivity toward aryl chlorides . The di-cyclohexylphosphine analog (CAS 1470372-59-8) exhibits greater steric bulk, favoring reactions with hindered substrates but increasing toxicity (H332) .

Catalytic Performance: BINAP Palladacycle enables enantioselective transformations due to its chiral bidentate ligand, unlike monodentate phosphine systems . The dimethylamino-substituted analog (CAS 1820817-64-8) demonstrates superior electron-donating capacity, accelerating oxidative addition in electron-poor substrates .

Stability and Handling: Most compounds require inert storage (2–8°C), but dichloromethane adducts (e.g., CAS 1536473-72-9) improve solubility in non-polar solvents . Hazard profiles vary: cyclohexyl derivatives (CAS 1470372-59-8) pose additional H332 (harmful if inhaled) risks compared to tert-butyl variants .

Biological Activity

Methanesulfonato(Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), commonly referred to as tBuBrettPhos Pd G4, is a palladium complex that has garnered attention in the field of catalysis and medicinal chemistry. This compound is notable for its potential applications in organic synthesis and its biological activity, particularly in the context of cancer research and drug development.

Molecular Structure

The molecular formula of tBuBrettPhos Pd G4 is with a molecular weight of 868.45 g/mol. The compound features a palladium center coordinated with a phosphine ligand and a methanesulfonate group, which enhances its solubility and reactivity in various chemical environments.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₅H₆₄NO₅PPdS |

| Molecular Weight | 868.45 g/mol |

| Purity | >98% |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

| Hazard Classification | Warning |

The biological activity of tBuBrettPhos Pd G4 primarily stems from its ability to facilitate palladium-catalyzed reactions, which are crucial in the synthesis of various pharmaceuticals. The palladium center can engage in oxidative addition and reductive elimination processes, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of palladium complexes, including tBuBrettPhos Pd G4. Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress and subsequent cell death.

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of tBuBrettPhos Pd G4 on MCF-7 breast cancer cells.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

-

Study on Colon Cancer Cells :

- Objective : Assessment of the anti-proliferative effects on HCT116 colon cancer cells.

- Findings : Significant reduction in cell viability was observed, alongside increased levels of apoptotic markers.

- : The results suggest that tBuBrettPhos Pd G4 may serve as a lead compound for developing novel anticancer therapies.

Additional Biological Activities

Apart from its anticancer properties, preliminary research suggests that tBuBrettPhos Pd G4 may exhibit antibacterial activity against certain strains of bacteria. Further studies are needed to elucidate these effects and their underlying mechanisms.

Q & A

Q. Methodological Insight :

- Steric Effects : Bulky ligands (e.g., triisopropyl groups) enhance selectivity by preventing undesired β-hydride elimination.

- Electronic Effects : Strong σ-donors stabilize Pd(0) intermediates, accelerating oxidative addition steps .

Advanced Question: What computational methods predict the reactivity of this palladium complex in C–N coupling?

Answer:

Density Functional Theory (DFT) simulations model transition states and reaction pathways:

- Ligand-Pd Interactions : Calculate binding energies of phosphine ligands to Pd centers (e.g., ΔG ≈ −45 kcal/mol for Di-tert-butylphosphine) .

- Mechanistic Pathways : Identify rate-determining steps (e.g., reductive elimination barriers ≈ 18–22 kcal/mol) .

- Solvent Effects : Simulate solvation shells in dioxane or toluene to optimize dielectric environments .

Experimental validation via kinetic profiling (e.g., Arrhenius plots) aligns with computational predictions .

Basic Question: What safety protocols are required when handling this complex?

Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to H302 (oral toxicity) and H315/H319 (skin/eye irritation) risks .

- Air Sensitivity : Conduct reactions in Schlenk lines or gloveboxes to prevent Pd(0) oxidation .

- Waste Disposal : Quench residual Pd with ethylenediamine chelators before aqueous disposal .

Advanced Question: How can contradictory catalytic performance data across studies be resolved?

Answer:

Contradictions often arise from:

- Ligand Batch Variability : Phosphine ligands degrade if stored improperly; verify purity via ³¹P NMR before use .

- Substrate Scope Limitations : Test aryl halides with varying electronic profiles (e.g., electron-deficient vs. rich).

- Statistical Analysis : Apply factorial design (e.g., 2³ DOE) to isolate variables like temperature, solvent, and ligand loading .

Case Study : A 2024 study resolved discrepancies in Buchwald-Hartwig amination yields (45–93%) by optimizing base strength (Cs₂CO₃ vs. K₃PO₄) and reaction time .

Advanced Question: What strategies improve catalyst turnover number (TON) in challenging substrates?

Answer:

- Precatalyst Activation : Reduce Pd(II) to Pd(0) in situ using mild reductants (e.g., ascorbic acid) .

- Ligand Tuning : Introduce electron-withdrawing substituents (e.g., CF₃ groups) to enhance oxidative addition rates .

- Solvent Optimization : Use non-coordinating solvents (e.g., toluene) to prevent Pd deactivation .

Reported TONs exceed 10,000 for electron-neutral aryl chlorides under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.